N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with tetrahydro-2-furancarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. Additionally, it can modulate signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Urea, N-5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl-N-methyl-
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide stands out due to its unique combination of a thiadiazole ring and a tetrahydrofuran moiety. This structural feature imparts distinct physicochemical properties and biological activities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C8H11N3O2S/c1-5-10-11-8(14-5)9-7(12)6-3-2-4-13-6/h6H,2-4H2,1H3,(H,9,11,12) |
InChI Key |
RLFBFKSVCVCFHJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)C2CCCO2 |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
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